

An In-depth Technical Guide to 1,2,3-Trinitrobenzene

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Compound of Interest

Compound Name: *1,2,3-Trinitrobenzene*

Cat. No.: *B1208184*

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Introduction

1,2,3-Trinitrobenzene, also known as vic-Trinitrobenzene, is an aromatic organic compound with the chemical formula $C_6H_3N_3O_6$.^{[1][2]} It is a high-energy material and an isomer of the more commonly known 1,3,5-Trinitrobenzene (TNB). This guide provides a comprehensive overview of its chemical and physical properties, a discussion on its synthesis, and relevant safety information. Due to the relative rarity of this specific isomer compared to 1,3,5-trinitrobenzene, detailed experimental data is limited in publicly accessible literature. This document compiles the available information and provides context based on related compounds.

Physicochemical Properties

The following table summarizes the known and theoretical physicochemical properties of **1,2,3-Trinitrobenzene**.

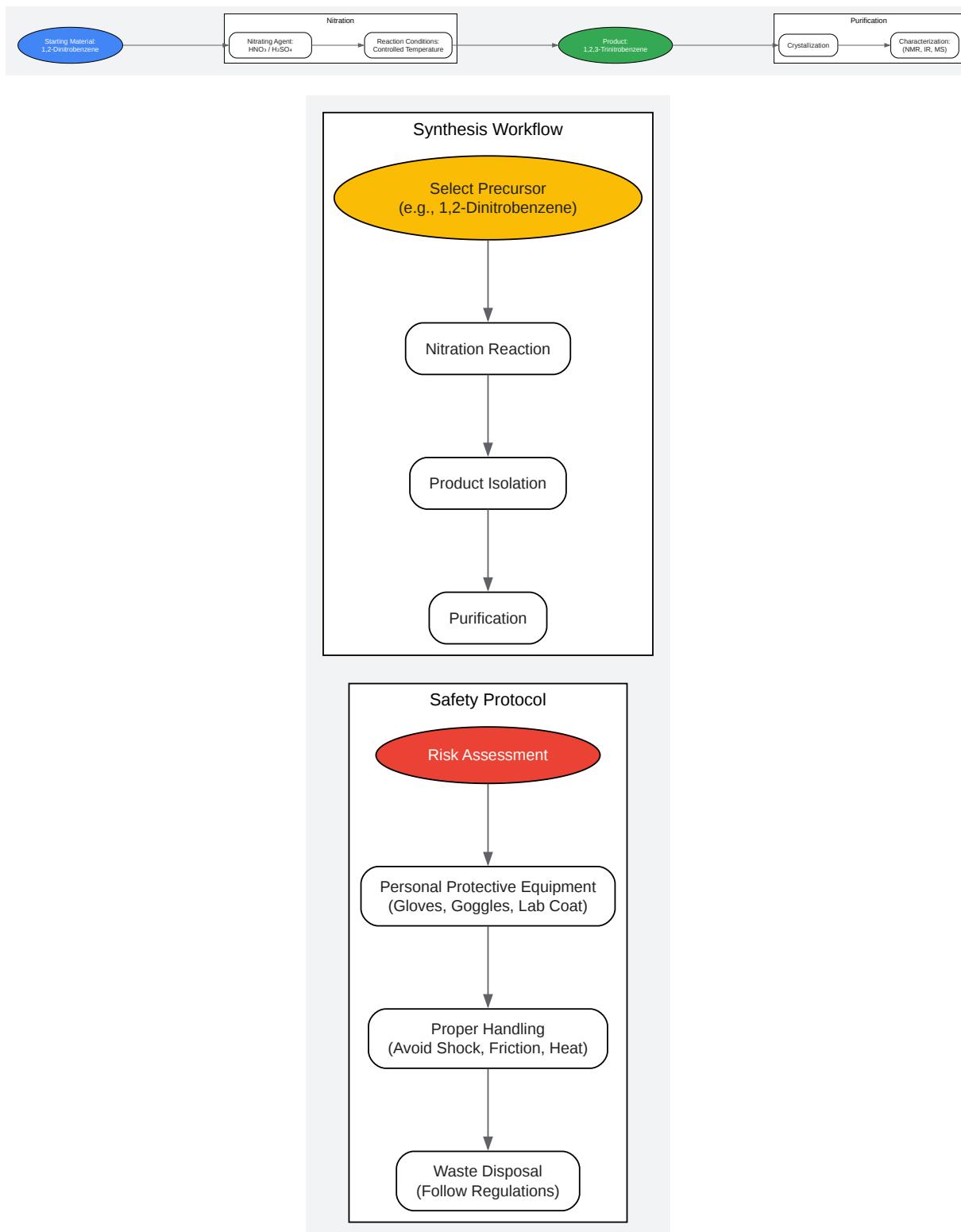
Property	Value	Source
IUPAC Name	1,2,3-Trinitrobenzene	[1]
Synonyms	vic-Trinitrobenzene	[3]
CAS Number	603-13-4	[1]
Molecular Formula	C ₆ H ₃ N ₃ O ₆	[1] [2]
Molar Mass	213.105 g/mol	[2]
Appearance	Yellowish crystals (expected)	Inferred from isomers
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water; soluble in organic solvents (expected)	Inferred from isomers

Synthesis of 1,2,3-Trinitrobenzene

A specific, detailed experimental protocol for the synthesis of **1,2,3-Trinitrobenzene** is not readily available in the surveyed literature. However, a plausible synthetic route can be inferred from the general principles of aromatic nitration and the synthesis of other nitroaromatic compounds. The synthesis would likely involve the nitration of a suitable precursor, such as 1,2-dinitrobenzene or a protected aminodinitrobenzene.

A key challenge in the synthesis of **1,2,3-trinitrobenzene** is controlling the regioselectivity of the nitration reactions to achieve the vicinal substitution pattern, as the nitro groups are deactivating and meta-directing.[\[4\]](#)

Below is a hypothetical workflow for the synthesis of **1,2,3-Trinitrobenzene**.



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References

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